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An objective guide for researchers, scientists, and drug development professionals on the
clinical performance of Selexipag compared to other therapeutic alternatives for Pulmonary
Arterial Hypertension (PAH). This guide synthesizes data from key clinical trials and real-world
observational studies to provide a comprehensive overview of survival outcomes, supported by
detailed experimental methodologies and visual representations of signaling pathways and
study designs.

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening condition
characterized by elevated pulmonary arterial pressure, leading to right heart failure and
premature death.[1] The therapeutic landscape of PAH has evolved significantly with the
development of targeted therapies aimed at the endothelin, nitric oxide, and prostacyclin
pathways.[1] Selexipag (Uptravi®), an oral, selective prostacyclin IP receptor agonist, has
emerged as a key treatment option.[2] This guide provides a comparative survival analysis of
Selexipag based on evidence from pivotal clinical trials and real-world clinical practice.

Comparative Survival and Morbidity/Mortality Data

The following tables summarize the key quantitative data on the efficacy of Selexipag in
improving survival and reducing morbidity and mortality in PAH patients. The data is primarily
drawn from the landmark GRIPHON trial, its open-label extension, and the real-world
EXPOSURE study.
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Table 1: Long-Term Survival Estimates with
Selexipag (GRIPHON and GRIPHON OLE)

Time Point Kaplan-Meier Survival Estimate (95% CI)
1 Year 92.0% (89.4, 94.0)[3]

2 Years 85.3% (82.0, 88.0)[4]

3 Years 79.3% (75.4, 82.6)[3]

5 Years 71.2% (66.5, 75.3)[3]

7 Years 63.0% (57.4, 68.1)[3]

10 Years 60%][5]

Data from the survival analysis set (n=574) of
patients randomized to Selexipag in the
GRIPHON trial and its open-label extension
(OLE).[3][5]
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Table 2: Comparative
Morbidity/Mortality and
Survival Outcomes

Comparison Metric Result
Selexipag vs. Placebo Hazard Ratio for 0.60 (99% CI: 0.46-0.78; p <
(GRIPHON Trial) Morbidity/Mortality 0.001)[3]
Risk Reduction in
. . 40%(6]
Morbidity/Mortality
Selexipag vs. Other PAH
Therapies (EXPOSURE Study Mortality Rate Ratio (MRR) 0.55 (95% CI: 0.31-0.99)[71[8]

- Modeled Data)

Interpretation

Suggests a reduced risk of
mortality for patients newly
initiated on Selexipag
compared to a modeled cohort
on other PAH therapies.[7][8]

Selexipag vs. Inhaled lloprost
or Parenteral Treprostinil
(Retrospective Database

Analysis)

) o Lower with Selexipag (vs.
Risk of Hospitalization o
lloprost: 0.40; vs. Treprostinil:

(Relative Rate Ratio)
0.26)[9]

Drug Discontinuation Risk

Lower with Selexipag (vs.
lloprost: 36% lower; vs.
Treprostinil: 16% lower)[9]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of Selexipag and the design of comparative studies,

the following diagrams are provided.
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Caption: Selexipag selectively activates the prostacyclin (IP) receptor, leading to vasodilation.
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Caption: Workflow for a real-world comparative survival analysis of Selexipag.

Detailed Experimental Protocols

The evidence for Selexipag's efficacy is primarily derived from the GRIPHON trial (a
randomized controlled trial) and the EXPOSURE study (a real-world observational study). The
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methodologies of these key studies are summarized below.

GRIPHON Trial (NCT01106014)

Study Design: The GRIPHON study was a multicenter, double-blind, placebo-controlled,
event-driven Phase Il trial.[10]

Patient Population: The trial enrolled 1,156 patients with symptomatic PAH, who were either
treatment-naive or already receiving treatment with an endothelin receptor antagonist (ERA),
a phosphodiesterase-5 inhibitor (PDE-5i), or both.[6] Patients were required to have a 6-
minute walk distance of at least 50 meters. At baseline, the majority of patients were in WHO
Functional Class Il (47.7%) or 11l (51.0%).[3]

Treatment Regimen: Patients were randomized in a 1:1 ratio to receive either Selexipag or a
placebo.[6] The dose of Selexipag was individually titrated up to a maximum of 1600 pg
twice daily, based on tolerability.[2]

Primary Endpoint: The primary endpoint was a composite of morbidity and mortality, defined
as the time to the first occurrence of death or a complication related to PAH (disease
progression, or worsening of PAH leading to hospitalization, need for lung transplantation or
balloon atrial septostomy, or initiation of parenteral prostanoid therapy).[2]

Statistical Analysis: The primary efficacy analysis was based on a time-to-event analysis
using a log-rank test. The hazard ratio and its confidence interval were calculated using a
Cox proportional-hazards model.

EXPOSURE Study (EUPAS19085)

Study Design: EXPOSURE is an ongoing, multicenter, prospective, observational (non-
interventional) post-authorization safety study.[7]

Patient Population: The study enrolls patients with PAH who are newly initiating treatment
with Selexipag or other PAH-specific therapies in a real-world clinical setting.[7]

Data Collection: Data on patient characteristics, treatment patterns, and outcomes, including
survival, are collected as part of routine clinical practice.
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o Comparative Analysis: To compare survival between patients initiating Selexipag and those
starting other PAH therapies, advanced statistical methods are employed to account for
differences in baseline characteristics between the treatment groups.[7]

 Statistical Analysis: Propensity score weighting is used to balance the baseline
characteristics of the cohorts.[4] After weighting, mortality rate ratios (MRRS) are calculated
to compare the risk of death between the Selexipag group and the modeled "other PAH
therapy" group.[7][8]

Conclusion

The available evidence from both randomized controlled trials and real-world observational
studies consistently demonstrates the efficacy of Selexipag in improving long-term outcomes
for patients with PAH. The GRIPHON trial established a significant reduction in the risk of
morbidity and mortality events with Selexipag compared to placebo.[3] Long-term follow-up
from this trial indicates favorable survival rates over several years.[3][4] Furthermore, real-world
data from the EXPOSURE study suggests a potential survival benefit for patients initiated on
Selexipag compared to those starting other PAH therapies, although this is based on a
modeled comparison.[7][8] Retrospective analyses also point towards lower rates of
hospitalization and treatment discontinuation with Selexipag compared to other prostacyclin
pathway agents.[9] For researchers and drug development professionals, these findings
underscore the importance of the prostacyclin pathway in PAH management and highlight the
role of Selexipag as a valuable therapeutic option with a well-documented impact on patient
survival and disease progression. Future research, including head-to-head comparative trials,
will be beneficial to further delineate the relative efficacy of Selexipag against other specific
PAH therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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